molecular formula C23H21N3O5S2 B4694306 ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate

ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate

Cat. No. B4694306
M. Wt: 483.6 g/mol
InChI Key: PJAWQNCQVHSVPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as EABS and belongs to the family of benzoate derivatives.

Mechanism of Action

The mechanism of action of EABS is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division and proliferation. EABS has been shown to bind to the colchicine binding site of tubulin, which prevents the formation of microtubules and disrupts the normal cell cycle.
Biochemical and Physiological Effects:
EABS has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These effects are believed to be responsible for the potent antiproliferative activity of EABS against cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of EABS is its potent antiproliferative activity against cancer cells, which makes it a promising candidate for further research in cancer treatment. However, one of the limitations of EABS is its poor solubility in water, which can make it difficult to use in certain lab experiments.

Future Directions

There are several future directions for research on EABS, including the development of more efficient synthesis methods, the investigation of its potential as a drug candidate for cancer treatment, and the exploration of its potential applications in other scientific research fields. Additionally, further studies are needed to fully understand the mechanism of action of EABS and its biochemical and physiological effects.

Scientific Research Applications

EABS has been studied for its potential applications in various scientific research fields, including cancer research, drug discovery, and medicinal chemistry. One of the most promising applications of EABS is its use as a potential anticancer agent. Several studies have shown that EABS exhibits potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

IUPAC Name

ethyl 4-[[4-(benzoylsulfamoyl)phenyl]carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S2/c1-2-31-22(28)17-8-10-18(11-9-17)24-23(32)25-19-12-14-20(15-13-19)33(29,30)26-21(27)16-6-4-3-5-7-16/h3-15H,2H2,1H3,(H,26,27)(H2,24,25,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJAWQNCQVHSVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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